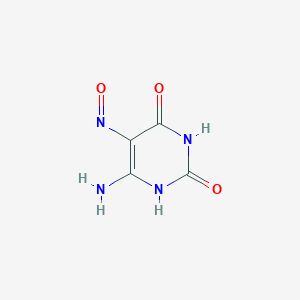

6-Amino-5-nitrosouracile

Vue d'ensemble

Description

Le chlorhydrate de vancomycine est un antibiotique glycopeptidique utilisé pour traiter les infections bactériennes graves, en particulier celles causées par le Staphylococcus aureus résistant à la méthicilline (SARM) et autres bactéries Gram-positives . Il est dérivé de la bactérie Amycolatopsis orientalis et a été introduit pour la première fois dans la pratique clinique en 1958 . Le chlorhydrate de vancomycine est administré par voie intraveineuse pour les infections systémiques et par voie orale pour les infections du tractus gastro-intestinal .

Applications De Recherche Scientifique

Chemistry

6-A5NU serves as a crucial precursor in synthesizing more complex organic molecules. Its ability to participate in various reactions (e.g., oxidation, reduction, substitution) allows chemists to create a wide range of derivatives.

| Reaction Type | Example Products |

|---|---|

| Oxidation | 6-Amino-5-nitro-uracil |

| Reduction | 6-Amino-5-amino-uracil |

| Substitution | Various functionalized derivatives |

Biology

Research has shown that 6-A5NU interacts with nucleic acids and proteins, making it a subject of interest in molecular biology. Its potential as an antimicrobial agent has been explored, with studies indicating its efficacy against certain bacterial strains.

Case Study : A study demonstrated that 6-A5NU exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential for developing new antimicrobial therapies .

Medicine

The compound is under investigation for its therapeutic properties, particularly in cancer treatment. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving DNA interaction and apoptosis induction.

Clinical Insights :

- Anticancer Activity : Research indicates that 6-A5NU may induce apoptosis in cancer cells by disrupting DNA synthesis.

- Potential Drug Development : Ongoing studies aim to optimize its structure for enhanced bioavailability and reduced toxicity.

Industrial Applications

In the pharmaceutical industry, 6-A5NU is utilized for producing various drugs and agrochemicals. Its unique properties make it suitable for formulating compounds with specific biological activities.

Mécanisme D'action

Target of Action

The compound belongs to the class of organic compounds known as nitropyrimidines, which contain a pyrimidine ring bearing a nitro group .

Mode of Action

It’s known that the compound can exist in two tautomeric forms: nitrone–enamine form (tautomer a) and oxime–imine form (tautomer b) . The interconversion between these tautomers may influence the compound’s interaction with its targets.

Action Environment

The action of 6-Amino-5-nitrosouracil can be influenced by environmental factors such as the nature of the solvent . For instance, the compound’s tautomeric form in dimethyl sulfoxide (DMSO) solution was found to be predominantly Tautomer A . This suggests that the solvent environment can influence the compound’s tautomeric state and potentially its biological activity.

Analyse Biochimique

Biochemical Properties

It is known to exist in different tautomeric forms, such as nitrone–enamine form (Tautomer A) or oxime–imine form (Tautomer B)

Molecular Mechanism

The molecular mechanism of action of 6-Amino-5-nitrosouracil is not well-defined. It is known that the compound can exist in different tautomeric forms, which may have implications for its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de vancomycine est produit par un processus de fermentation complexe impliquant la bactérie Amycolatopsis orientalis . Le bouillon de fermentation est soumis à une série d'étapes de purification, notamment l'extraction par solvant, la précipitation et la chromatographie, afin d'isoler le composé actif . Le produit final est ensuite converti en sa forme de sel de chlorhydrate pour un usage médical .

Méthodes de production industrielle

La production industrielle de chlorhydrate de vancomycine implique une fermentation à grande échelle dans des bioréacteurs, suivie d'un traitement en aval pour purifier l'antibiotique . Les conditions de fermentation, telles que la température, le pH et l'apport en nutriments, sont soigneusement contrôlées pour optimiser le rendement en vancomycine . Le composé purifié est ensuite formulé en diverses formes posologiques, y compris des solutions intraveineuses et des gélules orales .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de vancomycine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La vancomycine peut être oxydée dans certaines conditions, conduisant à la formation de produits de dégradation.

Substitution : La vancomycine peut subir des réactions de substitution, en particulier au niveau de ses groupes hydroxyle et amino.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions chimiques du chlorhydrate de vancomycine comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les réactions sont généralement réalisées dans des conditions contrôlées, telles qu'un pH et une température spécifiques, afin de garantir le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir des réactions chimiques du chlorhydrate de vancomycine comprennent divers produits de dégradation et formes modifiées de l'antibiotique . Ces produits peuvent être analysés à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse .

Applications de la recherche scientifique

Le chlorhydrate de vancomycine a une large gamme d'applications de recherche scientifique, notamment :

Industrie : Utilisé dans l'industrie pharmaceutique pour la production de formulations antibiotiques.

Mécanisme d'action

Le chlorhydrate de vancomycine exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire des bactéries . Il se lie à l'extrémité D-alanyl-D-alanine des unités précurseurs de la paroi cellulaire, empêchant leur incorporation dans la matrice peptidoglycane . Cette inhibition affaiblit la paroi cellulaire bactérienne, entraînant la lyse et la mort cellulaires . Les cibles moléculaires principales de la vancomycine sont les précurseurs peptidoglycanes dans la paroi cellulaire bactérienne .

Comparaison Avec Des Composés Similaires

Composés similaires

Téicoplanine : Un autre antibiotique glycopeptidique ayant un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Linézolide : Un antibiotique oxazolidinone qui cible également les bactéries Gram-positives mais agit en inhibant la synthèse protéique.

Daptomycine : Un antibiotique lipopeptidique qui perturbe la fonction de la membrane cellulaire bactérienne.

Unicité du chlorhydrate de vancomycine

Le chlorhydrate de vancomycine est unique en raison de sa liaison spécifique à l'extrémité D-alanyl-D-alanine des précurseurs de la paroi cellulaire bactérienne, qui est distincte des mécanismes d'action d'autres antibiotiques comme le linézolide et la daptomycine . De plus, la vancomycine est souvent utilisée comme traitement de dernier recours pour les infections graves causées par des bactéries multirésistantes .

Activité Biologique

6-Amino-5-nitrosouracil (6-A5NU) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of 6-A5NU, including its synthesis, pharmacological effects, and relevant case studies.

Synthesis of 6-Amino-5-nitrosouracil

The synthesis of 6-A5NU has been explored through various methods, emphasizing efficiency and yield. One notable approach involves the reaction of uracil derivatives with nitrosating agents, leading to the formation of nitrosourea compounds. Recent studies have reported optimized synthetic routes that yield high purity and significant quantities of 6-A5NU within short reaction times, enhancing its accessibility for biological studies .

Pharmacological Properties

Antitumor Activity

Research indicates that 6-A5NU exhibits promising antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study highlighted its cytotoxic effects on human leukemia cells, suggesting that it may induce apoptosis through mechanisms involving DNA damage and disruption of cellular metabolism .

Antiviral Effects

Another area of interest is the antiviral potential of 6-A5NU. Preliminary investigations have suggested that it may inhibit viral replication in certain models, although the exact mechanisms remain to be elucidated. The compound's structure allows for interactions with viral proteins, potentially hindering their function .

The biological activity of 6-A5NU can be attributed to several mechanisms:

- DNA Interaction : The nitroso group in 6-A5NU can form adducts with DNA, leading to mutations and cell cycle arrest.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in nucleotide metabolism, which may contribute to its antitumor effects.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, further promoting apoptotic pathways.

Case Study 1: Antitumor Efficacy

A study conducted on the effect of 6-A5NU on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. Cells treated with varying concentrations showed significant reductions in viability compared to control groups. This suggests that 6-A5NU could serve as a lead compound for developing new anticancer agents.

Case Study 2: Antiviral Activity

In another study focusing on viral infections, 6-A5NU was evaluated for its ability to inhibit replication of specific viruses in cultured cells. The results indicated a marked decrease in viral load in treated cells compared to untreated controls, warranting further exploration into its potential as an antiviral therapeutic.

Data Summary

| Activity | Effect | Mechanism |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | DNA damage, enzyme inhibition |

| Antiviral | Reduction in viral replication | Interaction with viral proteins |

| Cytotoxicity | Induction of apoptosis | ROS generation |

Propriétés

IUPAC Name |

6-amino-5-nitroso-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPCSXFEWFSECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202819 | |

| Record name | 6-Amino-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5442-24-0, 63884-45-7 | |

| Record name | 6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5442-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-nitrosouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrouracil, 5-hydroxyimino-6-imino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5442-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-nitrosouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.